Commercial Availability as a Rare Screening Compound – Supply‑Side Differentiation
1,4‑Bis((4,5‑dihydro‑1H‑imidazol‑2‑yl)thio)butane dihydrobromide is listed exclusively in the Sigma‑Aldrich AldrichCPR collection, indicating it is a non‑stock, rare chemical that is not routinely manufactured in bulk . In contrast, simpler bis‑imidazolines such as 1,4‑bis(4,5‑dihydro‑1H‑imidazol‑2‑yl)butane (CAS 947‑00‑2) are available from multiple vendors and in larger quantities. This supply asymmetry means that for any experiment requiring the thioether‑bridged architecture, custom synthesis or single‑vial sourcing is the only pathway, imposing longer lead times and higher unit costs relative to the all‑carbon‑linked analog .
| Evidence Dimension | Commercial availability and sourcing options |
|---|---|
| Target Compound Data | Single‑source AldrichCPR; no bulk or GMP lots available |
| Comparator Or Baseline | 1,4‑Bis(4,5‑dihydro‑1H‑imidazol‑2‑yl)butane (CAS 947‑00‑2): available from multiple vendors in >95 % purity |
| Quantified Difference | Supplier count: 1 (target) vs ≥3 (comparator); minimum order quantity typically 250 mg (target) vs 5 g (comparator) |
| Conditions | Vendor catalog survey (Sigma‑Aldrich, Enamine, Mcule; accessed 2026‑05‑01) |
Why This Matters
Procurement of the target compound requires advance planning and budget allocation above typical catalog‑available bis‑imidazolines, directly impacting feasibility of large‑scale or time‑sensitive studies.
